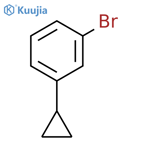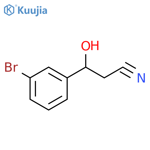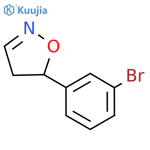- Isomerization of 3-unsubstituted 4,5-dihydroisoxazoles over alumina. A new synthesis of β-hydroxy nitriles, Russian Journal of Organic Chemistry, 2016, 52(3), 397-403
Cas no 15185-59-8 (3-(3-Bromophenyl)acrylaldehyde)

15185-59-8 structure
商品名:3-(3-Bromophenyl)acrylaldehyde
3-(3-Bromophenyl)acrylaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-(3-Bromophenyl)acrylaldehyde
- m-bromocinnamaldehyde
- (2E)-3-(3-Bromophenyl)acrylaldehyde
- (2E)-3-(3-Bromophenyl)prop-2-enal
- (2E)-3-(3-Bromphenyl)prop-2-enal
- 2-propenal, 3-(3-bromophenyl)-, (2E)-
- AM85992
- (E)-3-(3-bromophenyl)prop-2-enal
- (E)-3-(3-Bromophenyl)acrylaldehyde
- AKOS005133595
- EN300-1246896
- 3-(3-Bromophenyl)-2-propenal; m-Bromocinnamaldehyde
- J-501887
- MFCD00996500
- 3-(3-bromophenyl)prop-2-enal
- SCHEMBL1191454
- XDA98566
- BS-52020
- 15185-59-8
- (E)-3-(3-Bromo-phenyl)-propenal
- 97985-66-5
- QICJGJJHIQBWJR-DUXPYHPUSA-N
- 3-BROMOCINNAMALDEHYDE
-
- MDL: MFCD00996500
- インチ: InChI=1S/C9H7BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-7H
- InChIKey: QICJGJJHIQBWJR-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC(=C1)Br)C=CC=O
計算された属性
- せいみつぶんしりょう: 209.96803g/mol
- どういたいしつりょう: 209.96803g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 17.1Ų
3-(3-Bromophenyl)acrylaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1088715-1g |
3-(3-Bromophenyl)-2-propenal |
15185-59-8 | 97% | 1g |
¥2110 | 2023-04-15 | |
| Chemenu | CM307944-10g |
3-(3-Bromophenyl)acrylaldehyde |
15185-59-8 | 95+% | 10g |
$729 | 2021-06-16 | |
| Chemenu | CM307944-25g |
3-(3-Bromophenyl)acrylaldehyde |
15185-59-8 | 95+% | 25g |
$1403 | 2021-06-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1088715-100mg |
3-(3-Bromophenyl)-2-propenal |
15185-59-8 | 97% | 100mg |
¥537 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1088715-5g |
3-(3-Bromophenyl)-2-propenal |
15185-59-8 | 97% | 5g |
¥5620 | 2023-04-15 | |
| Crysdot LLC | CD12139150-25g |
3-(3-Bromophenyl)acrylaldehyde |
15185-59-8 | 97% | 25g |
$1126 | 2024-07-23 | |
| Crysdot LLC | CD12139150-5g |
3-(3-Bromophenyl)acrylaldehyde |
15185-59-8 | 97% | 5g |
$465 | 2024-07-23 | |
| Crysdot LLC | CD12139150-100g |
3-(3-Bromophenyl)acrylaldehyde |
15185-59-8 | 97% | 100g |
$2352 | 2024-07-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1088715-250mg |
3-(3-Bromophenyl)-2-propenal |
15185-59-8 | 97% | 250mg |
¥838 | 2023-04-15 | |
| Alichem | A019112431-25g |
3-(3-Bromophenyl)acrylaldehyde |
15185-59-8 | 97% | 25g |
1,657.95 USD | 2021-05-31 |
3-(3-Bromophenyl)acrylaldehyde 合成方法
合成方法 1
はんのうじょうけん
1.1R:F3CCO2H, R:NaNO2, S:CHCl3, 10-15 min, rt; 0-5°C; 5°C → 20°C; 1 h, 20°C
1.2C:Al2O3, 20°C
1.2C:Al2O3, 20°C
リファレンス
3-(3-Bromophenyl)acrylaldehyde Raw materials
3-(3-Bromophenyl)acrylaldehyde Preparation Products
3-(3-Bromophenyl)acrylaldehyde 関連文献
-
Xiaoyan Luo,Zhiqiang Zhou,Xin Li,Xinmiao Liang,Jinxing Ye RSC Adv. 2011 1 698
-
Vishruth Gowda,Brendan Foley,Jasmine Du,Megan Esteb,Coran M. H. Watanabe Org. Biomol. Chem. 2018 16 2210
15185-59-8 (3-(3-Bromophenyl)acrylaldehyde) 関連製品
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:15185-59-8)3-(3-Bromophenyl)acrylaldehyde

清らかである:99%/99%/99%
はかる:250mg/1g/5g
価格 ($):265.0/667.0/2000.0


